4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine is a chemical compound characterized by its pyrimidine core structure with a chlorine atom at the 4-position and a 2-fluoroethyl group attached to the piperidine ring at the 6-position
Mechanism of Action
The compound also contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known for their wide range of biological activities, including acting on the central nervous system, cardiovascular system, and immune system .
The presence of a fluorine atom can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Fluorine can enhance the metabolic stability of a drug, increase its lipophilicity, and improve its ability to penetrate cell membranes, thereby potentially enhancing its bioavailability .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit butyrylcholinesterase (BuChE) with an IC50 value of less than 5 μM . This inhibition suggests that this compound could be useful in studying the biochemical pathways involving BuChE and potentially in developing treatments for diseases where BuChE is a target.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of enzymes such as BuChE, inhibiting their activity . This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Furthermore, it may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring followed by the introduction of the chlorine and fluorine atoms. Common synthetic routes include:
Fluorination: The fluorine atom is introduced using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) to achieve the desired substitution at the appropriate position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and heat.
Reduction: LiAlH₄, NaBH₄, and anhydrous conditions.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or piperidines.
Scientific Research Applications
4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is utilized in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-6-(4-(2-phenylethyl)piperidin-1-yl)pyrimidine: Similar structure but with a phenylethyl group instead of a fluorinated ethyl group.
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine: Similar structure but with a methoxyethyl group instead of a fluorinated ethyl group.
Uniqueness: 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound's stability, reactivity, and binding affinity to biological targets.
Properties
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3/c12-10-7-11(15-8-14-10)16-5-2-9(1-4-13)3-6-16/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUUBECZGFALLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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